molecular formula C17H16FN5O B2519329 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-86-1

5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2519329
CAS RN: 899749-86-1
M. Wt: 325.347
InChI Key: WTOUQYVCUCQXBG-UHFFFAOYSA-N
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Description

The compound 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse biological activities. The triazole ring is a five-membered structure containing three nitrogen atoms, which can serve as a scaffold for the development of various pharmacologically active compounds. The presence of benzyl and fluorobenzyl groups suggests potential for increased lipophilicity and possibly enhanced interaction with biological targets.

Synthesis Analysis

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which are structurally related to 5-amino-1,2,3-triazoles, has been described using a reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . Although the exact synthesis of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not detailed in the provided papers, similar synthetic routes could be employed, involving key steps such as cycloaddition, alkylation, and functional group transformations.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis . These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall three-dimensional shape of the molecule, which is crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including the Dimroth rearrangement, which involves the isomerization of triazole compounds under basic conditions . This rearrangement can be manipulated for preparative purposes, allowing for the synthesis of different regioisomers. Additionally, triazoles can participate in cycloaddition reactions, as seen in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates . These reactions are essential for the diversification of the triazole core and the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as UV spectra, ionization constants, and solubility, can be influenced by the substitution pattern on the triazole ring . The introduction of benzyl and fluorobenzyl groups is likely to affect these properties, potentially enhancing the compound's ability to cross biological membranes and interact with enzymes or receptors. The exact properties of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide would need to be determined experimentally to fully understand its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Catalyst- and Solvent-Free Synthesis : A study detailed an efficient approach for regioselective synthesis of similar triazole derivatives, highlighting the use of catalyst- and solvent-free conditions. This technique might be applicable to the synthesis of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Moreno-Fuquen et al., 2019).

  • Crystallographic Analysis : Another research focused on the crystallographic analysis and theoretical studies of similar compounds, providing insights into intermolecular interactions and molecular conformations, which could be relevant for understanding the properties of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Albert, 1973).

Potential Biological Activities

  • Anticancer Potential : A study on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which share structural similarities with the compound of interest, showed potential anticancer activity. This suggests a possible exploration of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in anticancer research (Butler et al., 2013).

  • Antimicrobial and Antiviral Effects : Research on similar triazole derivatives revealed antimicrobial and antiviral activities. These findings could indicate the potential of 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in similar applications (Pokhodylo et al., 2021; Hebishy et al., 2020).

Synthetic Applications

  • Ruthenium-Catalyzed Synthesis : A protocol based on ruthenium-catalyzed cycloaddition was developed for a protected version of a similar triazole amino acid, suggesting a possible synthetic route for 5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-1-benzyl-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c18-14-8-6-12(7-9-14)10-20-17(24)15-16(19)23(22-21-15)11-13-4-2-1-3-5-13/h1-9H,10-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOUQYVCUCQXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

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